molecular formula C10H12ClNO2 B12446079 3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid CAS No. 887594-50-5

3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid

Katalognummer: B12446079
CAS-Nummer: 887594-50-5
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: PGVQYUDBNHECEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of propanoic acid, featuring an amino group, a chloro group, and a methyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-methylbenzaldehyde.

    Amination: The aldehyde group is converted to an amino group through reductive amination, using reagents such as ammonia or an amine and a reducing agent like sodium cyanoborohydride.

    Chain Extension: The resulting amine undergoes a chain extension reaction, typically involving the addition of a propanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding a methylphenylpropanoic acid derivative.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 3-amino-3-(3-methylphenyl)propanoic acid.

    Substitution: Formation of 3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid or 3-amino-3-(4-methoxy-3-methylphenyl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological targets, while the chloro and methyl groups can influence the compound’s hydrophobic interactions and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-3-(4-methylphenyl)propanoic acid: Lacks the chloro group, which can affect its reactivity and biological activity.

    3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid:

    3-Amino-3-(4-methoxy-3-methylphenyl)propanoic acid: Features a methoxy group, which can influence its solubility and reactivity.

Uniqueness

The presence of the chloro group in 3-Amino-3-(4-chloro-3-methylphenyl)propanoic acid makes it unique compared to its analogs. This group can participate in specific chemical reactions, such as nucleophilic substitution, and can also affect the compound’s biological activity by altering its interaction with molecular targets.

Eigenschaften

CAS-Nummer

887594-50-5

Molekularformel

C10H12ClNO2

Molekulargewicht

213.66 g/mol

IUPAC-Name

3-amino-3-(4-chloro-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12ClNO2/c1-6-4-7(2-3-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)

InChI-Schlüssel

PGVQYUDBNHECEK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C(CC(=O)O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.